N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide
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Overview
Description
N-[(2-bromophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a quinazolinone core, and an acetamide moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a suitable brominated precursor.
Attachment of the Acetamide Moiety: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-(2,4-dioxo-3-phenylquinazolin-1-yl)acetamide
- N-(2-chlorophenyl)-2-(2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl)acetamide
- N-(2-fluorophenyl)-2-(2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl)acetamide
Uniqueness
N-[(2-bromophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The combination of the bromophenyl group with the quinazolinone core and acetamide moiety provides a distinct structural framework that can result in unique interactions with molecular targets and potentially novel therapeutic effects.
Properties
Molecular Formula |
C25H22BrN3O3 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C25H22BrN3O3/c26-21-12-6-4-10-19(21)16-27-23(30)17-29-22-13-7-5-11-20(22)24(31)28(25(29)32)15-14-18-8-2-1-3-9-18/h1-13H,14-17H2,(H,27,30) |
InChI Key |
KRVKWUJPGDWQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Br |
Origin of Product |
United States |
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